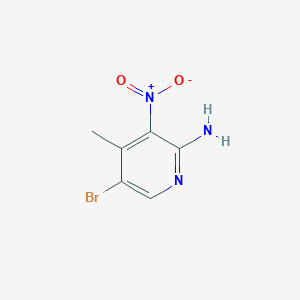

2-Amino-5-bromo-4-methyl-3-nitropyridine

Description

The exact mass of the compound 2-Amino-5-bromo-4-methyl-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-bromo-4-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVGEPWMVKZPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428426 | |

| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-40-6 | |

| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS No. 100367-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of amino, bromo, methyl, and nitro groups on the pyridine core imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and developmental use. The CAS number for this compound is 100367-40-6.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-methyl-3-nitropyridine is essential for its proper handling, storage, and application in synthetic chemistry. The compound is typically a light yellow to brown crystalline powder.[1][2]

| Property | Value | Source |

| CAS Number | 100367-40-6 | [1][3][4] |

| Molecular Formula | C6H6BrN3O2 | [3][4] |

| Molecular Weight | 232.04 g/mol | [3] |

| Melting Point | 160-165 °C | [1][2] |

| Boiling Point (Predicted) | 314.1 ± 37.0 °C | [1][2] |

| Density (Predicted) | 1.795 ± 0.06 g/cm3 | [1] |

| Appearance | Light yellow to Brown powder to crystal | [1] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol, chloroform, and methanol. | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. A common synthetic strategy involves the bromination and subsequent nitration of a 2-amino-4-methylpyridine precursor.

Synthetic Workflow Visualization

Caption: Synthetic workflow for 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)

The regioselective bromination of 2-amino-4-methylpyridine is a critical first step. Traditional methods often lead to the formation of di-brominated by-products, reducing the overall yield.[5] A more controlled approach is necessary for a clean reaction.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methylpyridine in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add a solution of hydrogen peroxide to concentrated hydrobromic acid, maintaining a low temperature to control the exothermic reaction.

-

Reaction Execution: Add the prepared bromine source dropwise to the solution of 2-amino-4-methylpyridine while stirring vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 2-amino-5-bromo-4-methylpyridine.

Rationale: The use of hydrogen peroxide and hydrobromic acid provides a milder and more selective brominating agent compared to liquid bromine, which can lead to over-bromination.[5]

Experimental Protocol: Nitration of 2-Amino-5-bromo-4-methylpyridine

The introduction of the nitro group at the 3-position is achieved through electrophilic aromatic substitution. The existing amino and bromo groups direct the incoming nitro group to the desired position.

-

Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5°C in an ice bath.

-

Substrate Addition: Slowly add the 2-amino-5-bromo-4-methylpyridine intermediate to the cold nitrating mixture with constant stirring, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to proceed at a low temperature, monitoring its completion by TLC.

-

Quenching and Isolation: Carefully pour the reaction mixture over crushed ice to quench the reaction. The precipitated product is then collected by filtration.

-

Purification: The crude 2-Amino-5-bromo-4-methyl-3-nitropyridine is washed with cold water and can be further purified by recrystallization to obtain a high-purity product.

Rationale: The strong activating and ortho-, para-directing effect of the amino group is modulated by protonation in the strongly acidic medium, which, along with the steric hindrance from the methyl group, favors nitration at the 3-position.

Applications in Research and Drug Development

2-Amino-5-bromo-4-methyl-3-nitropyridine is a versatile intermediate with significant applications in the synthesis of pharmaceutical compounds and other biologically active molecules.[1] Its reactive sites—the amino, bromo, and nitro groups—allow for a variety of chemical transformations, including substitution, condensation, and reduction reactions.[1]

This compound is a precursor for drug candidates in development.[6] For instance, the reduction of the nitro group to an amine yields a diaminopyridine derivative, a key scaffold in many medicinal chemistry programs. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity.

Logical Relationship in Drug Discovery

Caption: Potential synthetic pathways from 2-Amino-5-bromo-4-methyl-3-nitropyridine.

Safety and Handling

2-Amino-5-bromo-4-methyl-3-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

May be harmful if swallowed.[7]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

2-Amino-5-bromo-4-methyl-3-nitropyridine is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles. Its well-defined reactivity and commercial availability make it an invaluable tool for researchers in both academic and industrial settings. A comprehensive understanding of its synthesis, properties, and handling is paramount to leveraging its full potential in the development of novel chemical entities.

References

-

ChemBK. (2024, April 9). 2-AMINO-5-BROMO-3-NITRO-4-PICOLINE. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 7). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

- Vertex AI Search. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. Retrieved February 7, 2026, from [Link]

Sources

- 1. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-5-bromo-4-methyl-3-nitropyridine structure elucidation

Topic: Structural Elucidation and Analytical Characterization of 2-Amino-5-bromo-4-methyl-3-nitropyridine Document Type: Technical Whitepaper / Application Note Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary & Strategic Importance

The compound 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) represents a highly functionalized "push-pull" pyridine scaffold.[1] Its structural uniqueness lies in the dense substitution pattern where the electron-donating amino group (C2) and electron-withdrawing nitro group (C3) create a polarized electronic environment, further modulated by the steric and electronic effects of the methyl (C4) and bromo (C5) substituents.

This scaffold is a critical intermediate in the synthesis of HSP90 inhibitors , PI3K inhibitors , and imidazopyridine-based therapeutics .[1] The primary challenge in working with this molecule is not merely its synthesis, but the rigorous exclusion of regioisomers (e.g., 3-bromo-5-nitro variants) which possess identical mass spectra but vastly different reactivity profiles.[1]

This guide provides a definitive protocol for the structural elucidation of this compound, moving beyond basic identity confirmation to absolute structural proof using advanced NMR correlations and regiochemical logic.

Synthetic Provenance & Regiochemical Logic[1][2]

To understand the structure, one must understand the genesis of the molecule.[1] The synthesis relies on the directing effects of the amino group on the pyridine ring.[2]

The Synthetic Pathway

The most robust route commences with 2-amino-4-methylpyridine (2-amino-4-picoline).[1] The sequence of electrophilic aromatic substitutions is critical to force the substituents into the 3- and 5-positions.[1]

-

Precursor: 2-Amino-4-methylpyridine.[1]

-

Step 1 (Nitration): Electrophilic nitration (mixed acid) is directed ortho or para to the amino group. The para position (C5) is sterically accessible, but the ortho position (C3) is also activated. Under controlled conditions (low temp), the nitro group is installed at C3.

-

Step 2 (Bromination): Bromination of 2-amino-4-methyl-3-nitropyridine.[3][4] The amino group activates the C5 position (para to itself).[2] The C3 position is blocked by the nitro group. The C6 position is deactivated by the ring nitrogen. Thus, Br selectively installs at C5.[1][2]

Figure 1: Regioselective synthesis pathway. The amino group dictates the orientation of subsequent electrophiles.[2]

Analytical Strategy: The Elucidation Protocol

The following protocol guarantees the identification of the correct regioisomer.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm elemental composition and halogen presence.

-

Expected Result:

Infrared Spectroscopy (FT-IR)

-

Objective: Identify functional group environments.

-

Key Bands:

-

Amino (-NH₂): Doublet at 3400–3300 cm⁻¹ (N-H stretch).

-

Nitro (-NO₂): Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

-

Pyridine Ring: C=N / C=C stretches at 1600–1450 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the critical step. We must prove the substituents are at 3, 4, and 5, leaving only C6 with a proton.[1]

1H NMR (Proton) Data

Solvent: DMSO-d₆[4]

| Signal | Integration | Multiplicity | Chemical Shift (δ) | Assignment | Structural Logic |

| A | 3H | Singlet (s) | 2.45 – 2.55 ppm | -CH₃ (C4) | Deshielded slightly by aromatic ring and adjacent nitro/bromo influence. |

| B | 2H | Broad Singlet (br s) | 7.50 – 8.00 ppm | -NH₂ (C2) | Exchangeable with D₂O. Broad due to quadrupole moment of N. |

| C | 1H | Singlet (s) | 8.30 – 8.50 ppm | Ar-H (C6) | The Anchor. This proton is adjacent to the ring Nitrogen (highly deshielded) and the Bromine. It must be a singlet (no neighbors). |

13C NMR (Carbon) Data

Solvent: DMSO-d₆

| Carbon | Type | Shift (ppm) | Assignment Logic |

| C2 | Quaternary | ~155.0 | Attached to N and NH₂ (Strongly deshielded). |

| C6 | CH | ~152.0 | Adjacent to Ring N (Deshielded). |

| C4 | Quaternary | ~148.0 | Attached to Methyl. |

| C3 | Quaternary | ~135.0 | Attached to Nitro (Inductive withdrawing). |

| C5 | Quaternary | ~108.0 | Attached to Bromine (Heavy atom effect/Shielding). |

| Me | CH₃ | ~22.0 | Methyl carbon. |

Advanced Elucidation: 2D NMR Connectivity

To definitively rule out the 2-amino-3-bromo-4-methyl-5-nitro isomer, we rely on HMBC (Heteronuclear Multiple Bond Correlation) .[1]

The "Smoking Gun" Correlation

We need to establish the distance between the Methyl Group and the Aromatic Proton .

-

HMBC Experiment: Look for long-range coupling (2-3 bonds) from the Methyl protons (δ 2.5).

-

NOESY (Nuclear Overhauser Effect):

-

Observation: There should be NO NOE signal between the Methyl protons and the Aromatic H (C6).

-

Reasoning: They are separated by the Bromine atom at C5.[2] If the Bromine and Nitro were swapped (isomer error), the Methyl (C4) and Proton (C5) would be neighbors and show a strong NOE.

-

Absence of Methyl-Proton NOE + Singlet H6 = Confirmation of Structure. [1]

Figure 2: Spectroscopic logic flow. The lack of NOE between Methyl and H6 is the definitive structural proof.

Experimental Protocol: Characterization Workflow

Safety Note: Nitro-pyridines can be energetic.[1] Handle with care. Bromination reagents (NBS/Br2) are corrosive.

-

Sample Preparation: Dissolve 10 mg of the isolated yellow solid in 0.6 mL DMSO-d₆. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).

-

Acquisition:

-

Run 1H NMR (16 scans). Check for the diagnostic singlet at >8.0 ppm.

-

Run 13C NMR (1024 scans). Confirm 6 distinct carbon environments.

-

Run HMBC . Optimize for long-range coupling (J = 8 Hz).

-

-

Data Processing:

-

Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

-

Integrate the methyl peak (set to 3.0). Check if the aromatic proton integrates to exactly 1.0.

-

-

Validation Check:

-

If the aromatic proton appears as a doublet, STOP . You likely have a regioisomer where the H is adjacent to another H (e.g., 6-methyl isomer).

-

If the methyl peak is split, STOP . Check for coupling to adjacent protons (isomer indication).

-

References

-

Synthesis & Regioselectivity

-

Structural Data & CAS Verification

-

Spectroscopic Principles

-

Characterization of Polysubstituted Pyridines. Journal of Organic Chemistry (General Methodology for Pyridine Elucidation). Link

-

-

Related Scaffold Synthesis

Sources

- 1. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 142929-11-1 | 2,2'-Dimethoxy-4,4'-bipyridine - AiFChem [aifchem.com]

2-Amino-5-bromo-4-methyl-3-nitropyridine: The "Linchpin" Scaffold in Kinase Inhibitor Design

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6) serves as a critical "linchpin" intermediate.[1] Its value lies not merely in its structure, but in its orthogonal reactivity profile.[1] The molecule possesses three distinct handles—an amino group, a nitro group, and a bromine atom—arranged around a pyridine core.[1] This specific substitution pattern allows for sequential, chemoselective functionalization, making it a preferred starting material for synthesizing fused heterocycles like imidazo[4,5-b]pyridines and 3-deazapurines , scaffolds ubiquitous in PI3K, HSP90, and mTOR inhibitors.[1]

This guide moves beyond basic catalog data to provide a mechanistic blueprint for synthesizing, handling, and exploiting this intermediate in high-value medicinal chemistry campaigns.

Chemical Identity & Physical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 5-Bromo-4-methyl-3-nitropyridin-2-amine |

| Common Name | 2-Amino-5-bromo-3-nitro-4-picoline |

| CAS Number | 100367-40-6 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 160–164 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1] |

| pKa (Predicted) | ~2.5 (Pyridine N), weakly basic due to electron-withdrawing nitro/bromo groups.[1] |

Strategic Synthesis: The "Block-then-Nitrate" Methodology

While novice chemists might attempt to nitrate 2-amino-4-methylpyridine directly, this approach is flawed due to poor regioselectivity, yielding a difficult-to-separate mixture of 3-nitro and 5-nitro isomers.[1]

The Expert Approach: A regioselective "Block-then-Nitrate" strategy is superior.[1] By installing the bromine at the C5 position first, we block the most reactive site, forcing the subsequent nitration to the C3 position with high fidelity.

Reaction Scheme (Graphviz Visualization)

Figure 1: The regioselective synthesis pathway utilizing bromine as a blocking group to ensure C3 nitration.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine via the "Block-then-Nitrate" route.

Phase 1: Bromination (C5 Functionalization)

Note: NBS (N-Bromosuccinimide) is preferred over elemental bromine for easier handling and cleaner reaction profiles in polar aprotic solvents.[1]

-

Setup: Charge a round-bottom flask with 2-amino-4-methylpyridine (1.0 eq) and DMF (5-10 volumes).

-

Addition: Cool to 0–5 °C. Add NBS (1.05 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10 °C to prevent poly-bromination.[1]

-

Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via LCMS (Target M+H: ~187/189 pattern).[1]

-

Workup: Pour the mixture into ice water. The product, 2-amino-5-bromo-4-methylpyridine , will precipitate.[1] Filter, wash with water, and dry.[1][2]

-

Yield Expectation: 85–95%.[1]

-

Phase 2: Nitration (C3 Functionalization)

Critical Safety Warning: Nitration of pyridines is highly exothermic.[1] Runaway reactions can occur if acid addition is too rapid.

-

Acid Preparation: In a reactor, cool concentrated H₂SO₄ (5 volumes) to 0 °C.

-

Solubilization: Slowly add the 2-amino-5-bromo-4-methylpyridine from Phase 1. Ensure complete dissolution.

-

Nitration: Add fuming HNO₃ (1.2 eq) dropwise, maintaining temperature <10 °C.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Quench: Pour the reaction mixture onto crushed ice (carefully!). Neutralize with NH₄OH or NaOH solution to pH 8.[1]

-

Isolation: Filter the resulting yellow precipitate. Recrystallize from Ethanol/DMF if necessary.[1]

-

Yield Expectation: 60–75%.[1]

-

Reactivity Profile & Downstream Applications

This molecule is a "Swiss Army Knife" for scaffold morphing.[1] The presence of the nitro group adjacent to the amine allows for reductive cyclization, while the bromine atom remains available for late-stage cross-coupling.

Functionalization Logic (Graphviz Visualization)[1]

Figure 2: Divergent synthesis pathways.[1] The reduction to the diamine (Branch 1) is the most common route for generating ATP-competitive kinase inhibitors.

Critical Experimental Insight: Selective Reduction

When reducing the nitro group to the amine (to form the diamine precursor), avoid Pd/C with Hydrogen .

-

Why? Palladium on Carbon often causes hydrodebromination (cleaving the C-Br bond) alongside nitro reduction.[1]

-

Solution: Use Iron powder in Acetic Acid or Sodium Dithionite .[1] These chemoselective methods reduce the nitro group while preserving the critical bromine handle for later Suzuki couplings [1].

Case Study: Synthesis of PI3K Inhibitor Analogs

In the development of PI3K inhibitors, the imidazo[4,5-b]pyridine core is often required to bind to the hinge region of the kinase ATP pocket.

-

Starting Material: 2-Amino-5-bromo-4-methyl-3-nitropyridine.[1][7][8][9][10][11]

-

Reduction: Fe/NH₄Cl reduction yields 2,3-diamino-5-bromo-4-methylpyridine.[1]

-

Cyclization: Condensation with trifluoroacetic anhydride yields the 2-trifluoromethyl-6-bromo-imidazo[4,5-b]pyridine.[1]

-

Cross-Coupling: The preserved bromine at position 6 (formerly position 5 of the pyridine) is then coupled with an aryl boronic acid to extend the molecule into the hydrophobic pocket of the enzyme [2].

References

-

Fox, B. A., & Threlfall, T. L. (1964).[1] The Chemistry of Pyridines. Organic Syntheses, Coll. Vol. 5, p. 346.[1][6] (Discusses bromination selectivity). [1]

-

Graboyes, H., & Day, A. R. (1957).[1] Imidazoles and Condensed Imidazoles. Journal of the American Chemical Society, 79(24), 6421–6426.[1] (Foundational work on nitration/reduction sequences in pyridines).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. (Structural analog data and safety profiles). [1]

-

European Patent Office. (1993).[1] Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.[1] (Industrial process describing the "Block-then-Nitrate" strategy).

Sources

- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 7. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 [chemicalbook.com]

- 8. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 10. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 11. 2-Amino-5-bromo-4-methyl-3-nitropyridine - CAS:100367-40-6 - Sunway Pharm Ltd [3wpharm.com]

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Amino-5-bromo-4-methyl-3-nitropyridine

Executive Summary & Chemical Identity

2-Amino-5-bromo-4-methyl-3-nitropyridine (ABMNP) is a highly functionalized pyridine derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals, specifically P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. Its structure features a "push-pull" electronic system—an electron-donating amino group at C2 and an electron-withdrawing nitro group at C3—which significantly influences its solubility profile and crystalline stability.

This guide provides a standardized framework for solubilizing ABMNP for biological assays, chemical synthesis, and analytical quality control.

Chemical Specifications

| Property | Specification |

| CAS Number | 100367-40-6 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 168.0 – 172.0 °C (Indicates strong intermolecular H-bonding) |

| Predicted pKa | ~0.78 (Base strength attenuated by -NO₂ and -Br) |

| LogP (Predicted) | ~1.6 (Moderately Lipophilic) |

Theoretical Solubility Framework

Understanding the dissolution mechanics of ABMNP requires analyzing its substituent effects:

-

The Nitro Group (-NO₂): Creates a strong dipole moment and facilitates intramolecular hydrogen bonding with the adjacent amino group. This reduces the molecule's ability to H-bond with water, decreasing aqueous solubility.

-

The Bromo (-Br) & Methyl (-CH₃) Groups: Increase lipophilicity (LogP ~1.6), making the compound more compatible with non-polar and chlorinated solvents.

-

Lattice Energy: The high melting point (~170°C) suggests a stable crystal lattice driven by

-

Empirical Solubility Data

The following data categorizes solvent compatibility based on saturation limits at 25°C.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Application |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Biological Stock Solutions |

| Polar Aprotic | DMF | High | > 50 mg/mL | Synthetic Reactions |

| Polar Protic | Ethanol | Moderate | 10–20 mg/mL* | Recrystallization (Hot) |

| Polar Protic | Methanol | Moderate | 10–20 mg/mL | HPLC Mobile Phase |

| Chlorinated | DCM | Moderate/Good | 20–30 mg/mL | Extraction / Workup |

| Aqueous | Water | Negligible | < 0.1 mg/mL | Antisolvent / Precipitation |

| Hydrocarbon | Hexane | Poor | < 1 mg/mL | Washing / Impurity Removal |

*Solubility in alcohols increases significantly with temperature (>60°C).

Solubility Decision Matrix

The following logic flow dictates solvent selection based on the downstream application.

Figure 1: Solvent selection logic based on experimental requirements.

Protocol: Preparation of Biological Stock Solutions

Objective: Create a stable 10 mM stock solution in DMSO for cellular or enzymatic assays.

Reagents:

-

ABMNP (CAS 100367-40-6), >98% Purity.[1]

-

DMSO (Dimethyl sulfoxide), Cell Culture Grade (anhydrous).

Procedure:

-

Weighing: Accurately weigh 2.32 mg of ABMNP into a sterile 1.5 mL amber microcentrifuge tube. (Amber tubes prevent potential photodegradation of the nitro group).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Note: If particulates remain, sonicate in a water bath at 35°C for 2–5 minutes. Do not exceed 40°C to prevent thermal degradation of the nitro moiety.

-

-

QC Check: Visually inspect for clarity. The solution should be a clear yellow/orange liquid with no turbidity.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

-

Stability: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake by DMSO will precipitate the compound.

-

Protocol: Purification via Recrystallization

Objective: Purify crude ABMNP (e.g., post-bromination workup) using a "Dual-Solvent" method. This exploits the compound's solubility differential in Ethanol (high at boiling, low at RT) and Water (antisolvent).

Mechanism: ABMNP is soluble in hot ethanol but insoluble in water. Adding water to a saturated ethanolic solution forces the hydrophobic ABMNP to crystallize while polar impurities remain in the mother liquor.

Figure 2: Step-by-step recrystallization workflow for high-purity isolation.

Detailed Steps:

-

Dissolve crude ABMNP in minimum boiling Ethanol (~78°C).

-

If the solution is dark/black, treat with activated charcoal and filter hot through Celite.

-

Remove from heat. While still warm, add warm water dropwise until a faint turbidity persists.

-

Add a few drops of Ethanol to clear the turbidity.

-

Allow the solution to cool slowly to room temperature (25°C) to form defined crystals.

-

Chill on ice (0-4°C) for 1 hour to maximize yield.

-

Filter and wash with cold 50% EtOH/Water.

Safety & Stability (E-E-A-T)

-

Health Hazards: ABMNP is classified under GHS as Warning .[2][3]

-

Handling: Always handle in a fume hood. Use nitrile gloves.[1]

-

Incompatibility: Avoid strong reducing agents (which reduce the nitro group to an amine) and strong oxidizing agents.

-

Photostability: Nitro-pyridines can be light-sensitive. Store solids and solutions in amber vials or wrapped in foil.

References

-

TCI Chemicals. (2023). Product Specification: 2-Amino-5-bromo-4-methyl-3-nitropyridine (A2988).[1][4][5] Retrieved from

-

ChemicalBook. (2023). CAS 100367-40-6 MSDS and Physicochemical Properties. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138878 (Related Analog). Retrieved from

-

Google Patents. (2016). Patent CN106187867A: Preparation method of 2-nitro-5-bromopyridine (Synthetic Context). Retrieved from

-

Subota, A. I., et al. (2017).[6] Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Heterocyclic Communications. (Contextual synthesis of 4-picoline derivatives).

Sources

- 1. labproinc.com [labproinc.com]

- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 [chemicalbook.com]

- 5. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Accurate Determination of the Melting Point for 2-Amino-5-bromo-4-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive framework for the accurate and reliable determination of the melting point of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS No. 100367-40-6). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document moves beyond a simple procedural outline. It establishes a self-validating methodology grounded in scientific principles, addressing the critical factors that influence melting point accuracy, from instrument calibration to sample preparation and data interpretation. By explaining the causality behind each experimental step, this guide ensures that the resulting data is not only precise but also robust and defensible, serving as a reliable indicator of compound purity and identity.

Introduction: The Significance of a Well-Defined Melting Point

2-Amino-5-bromo-4-methyl-3-nitropyridine is a substituted pyridine derivative with potential applications as an intermediate in organic synthesis and drug development.[1][2] Its molecular structure, featuring bromine, amino, and nitro functional groups, makes it a versatile building block.[1][3] In any research or manufacturing context, the melting point is a fundamental physical property that serves as a primary indicator of a crystalline solid's identity and purity.

A sharp, well-defined melting range is characteristic of a pure compound, while the presence of impurities typically causes a depression and broadening of this range. Therefore, the accurate determination of the melting point of 2-Amino-5-bromo-4-methyl-3-nitropyridine is not merely a routine measurement; it is a critical quality control parameter that validates the material's integrity for subsequent use in sensitive applications. This guide provides the necessary protocols and scientific rationale to establish this crucial data point with high confidence.

Physicochemical & Hazard Identification

A clear understanding of the compound's properties and associated hazards is a prerequisite for safe and effective experimentation.

Compound Identification and Properties

It is critical to distinguish the target compound from structurally similar analogs. A common point of confusion is with 2-Amino-5-bromo-3-nitropyridine, which lacks the C4-methyl group and exhibits a significantly different melting point.

| Property | 2-Amino-5-bromo-4-methyl-3-nitropyridine | 2-Amino-5-bromo-3-nitropyridine |

| CAS Number | 100367-40-6[4] | 6945-68-2[5] |

| Molecular Formula | C₆H₆BrN₃O₂[4] | C₅H₄BrN₃O₂[5] |

| Molecular Weight | 232.04 g/mol [4][6] | 218.01 g/mol [5] |

| Reported Melting Point | 170°C (for ≥98.0% purity)[6] | 205.5 - 214.5°C [7][8] or 207.0 - 212.0°C |

| Appearance | Crystalline Powder[6] | Light yellow to Orange powder/crystal |

Hazard Analysis and Safety Precautions

While a specific Safety Data Sheet (SDS) for the methylated compound is not widely available, data from structurally related nitropyridines indicates that caution is warranted. The GHS classifications for similar compounds include skin, eye, and respiratory irritation.[1][5]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle the solid compound within a chemical fume hood to avoid inhalation of fine particulates.[9]

-

Handling: Avoid direct contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]

-

Disposal: Dispose of waste materials and unused chemicals in accordance with local, regional, and national regulations.

The Self-Validating Melting Point Protocol

This protocol is designed as a self-validating system, incorporating instrument calibration and controlled measurement steps to ensure the trustworthiness of the final result. The core principle is to establish instrument accuracy before and during the measurement of the target compound.

Principle of Capillary Melting Point Determination

The capillary method involves heating a small, powdered sample packed into a capillary tube at a controlled rate.[11] The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12] The rate of heating is a critical parameter; heating too rapidly can lead to inaccurate measurements due to a lag between the furnace temperature and the actual sample temperature.[13][14]

Diagram of the Experimental Workflow

Caption: Interpreting melting point data for purity assessment.

Conclusion

The determination of the melting point of 2-Amino-5-bromo-4-methyl-3-nitropyridine is a foundational analytical procedure that underpins its use in further scientific endeavors. By adhering to the self-validating protocol detailed in this guide—which emphasizes rigorous instrument calibration, meticulous sample preparation, and controlled heating rates—researchers can generate highly reliable and reproducible data. A sharp melting point at or near the reference value of 170°C serves as a strong confirmation of the compound's identity and high purity, providing confidence for its application in complex synthetic pathways and drug discovery programs.

References

- Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.

- Santa Cruz Biotechnology. 2-Amino-5-bromopyridine Material Safety Data Sheet.

- PubChem. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. National Center for Biotechnology Information.

- ChemicalBook. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6.

- BLDpharm. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine.

- Thermo Scientific Chemicals. 2-Amino-5-bromo-3-nitropyridine, 97% 5 g.

- Thermo Scientific Chemicals. 2-Amino-5-bromo-3-nitropyridine, 97% 25 g.

- Tokyo Chemical Industry (TCI). 2-Amino-5-bromo-3-nitropyridine | 6945-68-2.

- Fisher Scientific. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America.

- Pharmaguideline. Calibration of Melting Point Apparatus.

- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

- University of Technology. Experiment (1) Determination of Melting Points.

- Mettler Toledo. Melting Point Reference Standards.

- ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).

- Sigma-Aldrich. Melting Point Standards.

- ResearchGate. An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025).

- Queen's University. Melting Point Determination.

- Online Labs. Experiment-1 Aim - To determine the melting point of given solid substance.

- California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus.

- Stanford Research Systems. Melting Point Certified Reference Standards.

- Westlab Canada. Measuring the Melting Point. (2023).

Sources

- 1. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 2-Amino-5-bromo-3-nitropyridine, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Amino-5-bromo-3-nitropyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Comprehensive Mass Spectrometric Characterization of 2-Amino-5-bromo-4-methyl-3-nitropyridine

Part 1: Executive Summary & Molecular Profile

2-Amino-5-bromo-4-methyl-3-nitropyridine (C₆H₆BrN₃O₂) is a critical heterocyclic intermediate used extensively in the synthesis of imidazopyridines and kinase inhibitors. Its poly-functionalized pyridine core—featuring an electron-withdrawing nitro group, an electron-donating amino group, and a halogen handle—presents a unique mass spectrometric signature.

For researchers in drug development, accurate characterization of this molecule is pivotal.[1][2] The interplay between the ortho-amino and ortho-nitro groups creates specific fragmentation channels, while the bromine atom provides an unmistakable isotopic "fingerprint" for tracking the moiety through complex metabolic or synthetic matrices.

Physicochemical & MS Profile

| Property | Specification |

| Formula | C₆H₆BrN₃O₂ |

| Monoisotopic Mass | 230.9643 Da (⁷⁹Br) |

| Exact Mass [M+H]⁺ | 231.9716 (⁷⁹Br) / 233.9696 (⁸¹Br) |

| Isotope Pattern | Distinct 1:1 doublet (M:M+2) due to ⁷⁹Br/⁸¹Br natural abundance. |

| Ionization Preference | ESI(+) (Preferred due to basic amino/pyridine nitrogen).[2] |

| Key Fragments | [M-NO₂]⁺, [M-Br]⁺, [M-HCN]⁺ |

Part 2: Mass Spectrometry Fundamentals

Isotopic Signature Validation

The most immediate validation of this compound in any mass spectrum is the bromine isotope pattern.[2] Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in two molecular ion peaks of nearly equal intensity separated by 2 Da.[2]

-

Diagnostic Rule: If the parent ion cluster at m/z 232/234 does not exhibit a 1:1 intensity ratio, the sample is either not brominated or significantly contaminated.

Ionization Physics (ESI vs. EI)

-

Electrospray Ionization (ESI): The presence of the exocyclic amine (-NH₂) and the pyridine ring nitrogen allows for facile protonation. In positive mode (ESI+), the molecule appears predominantly as the protonated pseudomolecular ion [M+H]⁺ .

-

Electron Impact (EI): In GC-MS, the molecular ion (M•⁺) is observed.[1][2][3][4][5][6][7] However, the nitro group at position 3 is thermally labile.[2] High injector temperatures (>250°C) may induce thermal degradation (loss of NO₂) before ionization, leading to artifact peaks.[2] ESI-LC/MS is the recommended standard for purity assessment.

Part 3: Fragmentation Mechanisms & Structural Elucidation

The fragmentation of 2-Amino-5-bromo-4-methyl-3-nitropyridine is governed by two dominant forces: the stability of the pyridine ring and the lability of the nitro group.

Primary Pathway: Nitro Group Elimination

The most abundant fragment in MS/MS (CID) experiments arises from the loss of the nitro group.

-

Mechanism: [M+H]⁺ (m/z 232)

[M+H - NO₂]⁺ (m/z 186). -

Causality: The steric crowding between the C4-methyl and C3-nitro groups, combined with the "ortho effect" from the C2-amino group, weakens the C-N bond connecting the nitro group to the ring.

Secondary Pathway: The "Ortho Effect"

The proximity of the -NH₂ and -NO₂ groups allows for an intramolecular rearrangement.

-

Mechanism: Transfer of a hydrogen from the amine to the nitro oxygen, followed by the loss of an OH radical or water (H₂O). While less common than pure NO₂ loss in pyridines, this pathway (loss of 17 or 18 Da) confirms the ortho positioning of the substituents.

Tertiary Pathway: Halogen & Ring Cleavage

-

Debromination: Homolytic cleavage of the C-Br bond is energy-intensive but observed at higher collision energies, yielding the [M-Br]⁺ cation.

-

Ring Contraction: Following the loss of side chains, the pyridine ring typically degrades via the loss of HCN (27 Da), a hallmark of nitrogen heterocycles.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation events in an ESI(+) MS/MS experiment.

Caption: Figure 1. ESI(+) MS/MS fragmentation tree for 2-Amino-5-bromo-4-methyl-3-nitropyridine. The primary pathway (blue arrow) involves nitro group elimination preserving the bromine isotope pattern.

Part 5: Experimental Protocol (SOP)

Standard Operating Procedure for LC-MS Identification

Objective: To confirm identity and purity of 2-Amino-5-bromo-4-methyl-3-nitropyridine.

1. Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .[2]

-

Reasoning: Acetonitrile ensures solubility of the brominated core; formic acid promotes protonation for ESI+.[2]

-

-

Concentration: Dilute to 10 µg/mL (10 ppm) for full scan; 1 µg/mL for MS/MS.

2. LC Conditions (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Note: The bromine atom increases lipophilicity; expect retention times later than non-brominated analogs.[2]

-

3. MS Parameters (ESI+)

| Parameter | Setting | Rationale |

| Source Temp | 350°C | Ensures complete desolvation. |

| Capillary Voltage | 3.5 kV | Standard for positive mode.[2] |

| Cone Voltage | 20-30 V | Moderate voltage prevents in-source fragmentation of the labile nitro group. |

| Scan Range | m/z 100 - 400 | Covers parent and all diagnostic fragments.[2] |

4. Data Analysis & Acceptance Criteria

-

Extract Ion Chromatogram (EIC): Extract m/z 231.97 and 233.[2]97. Peaks must co-elute perfectly.[2]

-

Isotope Ratio Check: The intensity of m/z 232 must be within 10% of m/z 234.[2]

-

Fragment Confirmation: MS/MS of m/z 232 must yield a major product at m/z 186.

Part 6: Impurity Profiling & QA/QC

In a synthetic context, this molecule is often accompanied by specific byproducts. Mass spectrometry is the only reliable way to distinguish them rapidly.[2]

| Impurity | Mass Shift | Diagnostic Feature |

| Des-bromo analog | -79 Da (m/z 154) | Loss of doublet pattern; single peak at M+H. |

| Des-nitro analog | -45 Da (m/z 187) | M+H at 187/189; doublet pattern remains. |

| Dibromo species | +79 Da (m/z 310) | 1:2:1 triplet pattern (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂).[2] |

References

-

National Institutes of Health (NIH) - PubChem. (2025).[2][8] 2-Amino-5-bromo-3-nitropyridine Compound Summary. Retrieved from [Link]

-

Chemguide. (2025).[2] Mass Spectra - Fragmentation Patterns: Organic Halides and Nitro Compounds. Retrieved from [Link]

-

Meussen, H. et al. (2019).[2][3] Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Vibrational Spectroscopy of 2-Amino-5-bromo-4-methyl-3-nitropyridine

This technical guide provides a comprehensive spectroscopic analysis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6), a critical heterocyclic intermediate used in the synthesis of bioactive imidazopyridines and kinase inhibitors.

Executive Summary & Molecular Context

2-Amino-5-bromo-4-methyl-3-nitropyridine (ABMNP) represents a highly functionalized pyridine scaffold. Its vibrational spectrum is complex due to the interplay of multiple electronic effects: the electron-donating amine (+M), the electron-withdrawing nitro group (-M, -I), and the inductively withdrawing bromine atom (-I).

For researchers, the FT-IR spectrum serves as a primary "fingerprint" for validating the regioselectivity of the nitration and bromination steps during synthesis. The proximity of the 2-amino and 3-nitro groups creates a diagnostic intramolecular hydrogen bond, distinct from the intermolecular bonding seen in non-nitrated precursors.

Structural Parameters[1][2][3][4][5][6][7][8][9]

-

Formula:

-

Molecular Weight: 232.04 g/mol [1]

-

Key Feature: "Push-Pull" electronic system with steric crowding at positions 3 (Nitro) and 4 (Methyl).

Spectroscopic Profile & Functional Group Analysis[4][5]

The following data synthesizes high-confidence characteristic frequencies derived from structural analogs (2-amino-3-nitropyridine) and theoretical vibrational logic for pentasubstituted pyridines.

Diagnostic Peak Assignments

| Functional Group | Mode of Vibration | Frequency Region ( | Intensity | Mechanistic Insight |

| Primary Amine ( | Asymmetric Stretch ( | 3450 – 3420 | Medium | High frequency due to ring conjugation. |

| Primary Amine ( | Symmetric Stretch ( | 3320 – 3280 | Medium | Critical Diagnostic: Often broadened/shifted red due to intramolecular H-bonding with |

| Aromatic C-H | Stretching | 3080 – 3020 | Weak | Only one aromatic proton remains (C6-H). |

| Methyl ( | C-H Stretching | 2960 – 2850 | Weak | Distinct aliphatic signal; differentiates from non-methylated analogs. |

| Nitro ( | Asymmetric Stretch | 1550 – 1530 | Strong | Conjugated with the pyridine ring. |

| Pyridine Ring | C=N / C=C Stretch | 1610 – 1580 | Strong | Mixed mode; overlaps with |

| Nitro ( | Symmetric Stretch | 1360 – 1340 | Strong | Highly characteristic; confirms nitration success. |

| C-N Exocyclic | Stretching | 1280 – 1240 | Medium | Strengthened by resonance with the ring. |

| C-Br | Aryl-Bromide Stretch | 1080 – 1050 | Med/Weak | Can be obscured; often coupled with ring breathing modes. |

| Out-of-Plane (OOP) | C-H Bending | 850 – 750 | Strong | Diagnostic for substitution pattern (isolated H at C6). |

Expert Analysis: The "Ortho Effect"

The most critical feature in the ABMNP spectrum is the interaction between the 2-Amino and 3-Nitro groups.

-

Red Shift: The intramolecular Hydrogen Bond (

) weakens the N-H bond force constant, shifting the symmetric amine stretch to lower wavenumbers (closer to 3300 -

Steric Inhibition: The 4-Methyl group exerts steric pressure on the 3-Nitro group. This may force the nitro group slightly out of planarity with the ring, reducing conjugation and slightly raising the

asymmetric stretching frequency compared to unhindered nitropyridines.

Visualization: Vibrational Logic Pathway

The following diagram illustrates the logical flow of assigning spectral bands to specific structural features of ABMNP.

Caption: Vibrational assignment logic flow. Green nodes indicate the most diagnostic peaks for confirming the 2-amino-3-nitro substitution pattern.

Experimental Protocol: Sample Preparation

For ABMNP, the choice of sampling technique significantly impacts spectral resolution, particularly in the amine region.

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for Routine QC

-

Crystal Clean: Ensure the diamond crystal is cleaned with isopropanol and shows a flat baseline.

-

Sample Loading: Place ~5 mg of ABMNP (typically a yellow/orange solid) onto the crystal.

-

Compression: Apply high pressure using the anvil. Note: ABMNP is crystalline; poor contact will result in weak bands. Ensure the "force gauge" is in the green zone.

-

Acquisition: 16 scans @ 4

resolution. -

Correction: Apply "ATR Correction" in software to adjust relative intensities for comparison with transmission libraries.

Method B: KBr Pellet (Transmission)

Recommended for Structural Characterization & Publication

-

Ratio: Mix 2 mg ABMNP with 200 mg spectroscopic grade KBr (dried).

-

Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: The particle size must be smaller than the wavelength of IR light (< 2 microns) to avoid the Christiansen effect (distorted baselines).

-

Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/water.

-

Validation: The resulting pellet should be transparent, not cloudy.

-

Advantage: Provides sharper resolution of the

doublet and avoids peak shifts caused by ATR crystal refractive index changes.

Structural Validation Workflow

When synthesizing ABMNP from 2-amino-4-methylpyridine , use this workflow to determine reaction success.

Caption: Step-by-step spectral decision tree for validating the synthesis of ABMNP.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (General principles of Aminopyridine and Nitro group assignments).

-

NIST Chemistry WebBook. (2023). IR Spectrum of 2-Amino-3-nitropyridine (Analog). National Institute of Standards and Technology.[4][5] Available at: [Link]

-

PubChem. (2025).[2] Compound Summary: 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6).[1] National Center for Biotechnology Information. Available at: [Link]

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3] (Specific reference for Pyridine ring breathing modes and substituent effects).

Sources

- 1. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 2-Aminopyridine [webbook.nist.gov]

- 5. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

2-Amino-5-bromo-4-methyl-3-nitropyridine safety data sheet (SDS)

Safety, Handling, and Synthetic Utility in Drug Discovery[1][2]

Document Control:

-

Version: 1.0 (Technical Whitepaper)

-

Target Audience: Medicinal Chemists, Process Chemists, HSE Officers[1]

Executive Summary & Scaffold Analysis

2-Amino-5-bromo-4-methyl-3-nitropyridine is a densely functionalized heterocyclic building block critical in the synthesis of fused ring systems, particularly pyrido[2,3-d]imidazoles and imidazopyridines , which are frequent scaffolds in kinase inhibitors and oncology therapeutics.[2][1]

From a safety engineering perspective, this molecule presents a "Triad of Risk" due to its functional group decoration:

-

Nitro group (

): Introduces potential thermal instability and oxidative hazards.[1] -

Bromine (

): A reactive handle for cross-coupling, but also a source of halogenated waste and potential alkylating toxicity.[1] -

Aminopyridine core: Associated with specific biological activity, including potential channel blocking and nephrotoxicity.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating protocol for the safe handling and application of this compound in a research environment.

Physicochemical Characterization

| Property | Value / Description | Technical Note |

| CAS Number | 100367-40-6 | Verified identifier.[2][3][5] |

| Molecular Formula | High nitrogen content suggests energetic potential.[2][1] | |

| Molecular Weight | 232.04 g/mol | -- |

| Appearance | Yellow to Orange Powder | Color intensity correlates with nitro-conjugation; darkening indicates oxidation.[2][1] |

| Melting Point | 160–164 °C | Sharp melting point; broadening indicates impurity/decomposition.[2][1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, |

| pKa (Predicted) | ~2.5 (Pyridine N) | Reduced basicity due to electron-withdrawing |

Hazard Profiling & Risk Assessment

GHS Classification (H-Statements)

-

H319: Causes serious eye irritation (Eye Irrit.[1][3][6][7][8] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[1][3][6][7]

Mechanistic Toxicology (The "Why")

-

Respiratory Irritation: The electron-deficient pyridine ring can act as a hapten, potentially sensitizing respiratory tissues upon inhalation of dust.[2][1]

-

Ocular Damage: The acidity of the nitro group combined with the basic amino moiety creates a zwitterionic character that can be aggressively irritating to mucous membranes.[1]

-

Energetic Profile: While not classified as a primary explosive, the ortho-nitroaniline motif (amino group ortho to nitro) is capable of intramolecular hydrogen bonding, which stabilizes the molecule but can lower the onset temperature of decomposition (typically >200°C, but caution is required).[1]

Operational Protocols: Handling & Storage

Storage Architecture

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory .[1] The amino group is susceptible to oxidation, and the bromide can undergo photolytic debromination.[1]

-

Temperature: Refrigerate at 2–8°C .

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Suzuki couplings).[1]

Engineering Controls & PPE

-

Respiratory: Use a NIOSH N95 or P100 respirator if weighing outside a fume hood (not recommended).[1]

-

Gloves:

-

Eyes: Chemical splash goggles.[1] Face shield required for reactions >5g.[1]

Workflow Visualization: Safe Weighing Protocol

Figure 1: Decision logic for safe weighing and handling of static-prone nitro-pyridine derivatives.

Emergency Response Architecture

In the event of exposure, the presence of the nitro group dictates specific medical surveillance (potential for methemoglobinemia, though rare in pyridines compared to anilines).[1]

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap/water for 15 min.[2][1][8] Do not use ethanol (increases absorption).[1] | Monitor for redness/blistering.[1] Consult physician if >10% BSA exposed.[1] |

| Eye Contact | Flush with saline/water for 15 min.[2][1] Lift eyelids.[1] | Requires ophthalmological evaluation due to pH sensitivity.[1] |

| Inhalation | Move to fresh air.[2][1][3][6][7][8] Administer oxygen if breathing is labored.[1] | Monitor for delayed pulmonary edema (24h observation). |

| Spill (Solid) | Dampen with PEG-400 or water to prevent dust.[2][1] Sweep. | Do not use vacuum unless explosion-proof (static risk).[2][1] |

Synthetic Utility & Reactivity Profile

This compound is a "linchpin" intermediate.[1] The 5-bromo position allows for carbon-carbon bond formation, while the 3-nitro and 2-amino groups are precursors for cyclization.[2][1]

Key Transformations

-

Suzuki-Miyaura Coupling: The C5-Br bond is activated for Pd-catalyzed coupling.[2][1]

-

Precaution: The nitro group can poison Pd catalysts; higher catalyst loading or specific ligands (e.g., XPhos, SPhos) may be required.[1]

-

-

Nitro Reduction: Reduction of

to -

Sandmeyer Reaction: The 2-amino group can be converted to a halide (F, Cl, I) via diazonium salts.[1]

Reaction Pathway Visualization

Figure 2: Typical synthetic workflow converting the scaffold into fused heterocyclic drugs.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine (Analogous Structure).[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-5-bromo-3-nitropyridine.[2][1] Retrieved from [Link][2][1]

-

American Chemical Society (ACS). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives.[2][1][9] J. Org.[1] Chem. Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your supplier before handling.

Sources

- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 100367-40-6|2-Amino-5-bromo-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Reactivity & Synthetic Utility of 2-Amino-5-bromo-4-methyl-3-nitropyridine

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS: 100367-40-6) in drug discovery and organic synthesis.

Executive Summary

2-Amino-5-bromo-4-methyl-3-nitropyridine is a highly functionalized "privileged scaffold" widely used in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines . Its utility stems from its dense functionalization pattern, offering four distinct vectors for chemical diversification (orthogonal reactivity).

-

Core Utility: Precursor for kinase inhibitors, GPCR ligands, and bioactive imidazopyridines.

-

Key Feature: The C-5 bromine allows for late-stage cross-coupling, while the C-3 nitro / C-2 amino pair serves as a "masked" diamine for cyclization.

-

Physical State: Typically a yellow/orange crystalline solid (mp ~160–165 °C), insoluble in water but soluble in polar organic solvents (DMSO, DMF, EtOAc).

Electronic Architecture & Reactivity Map

To manipulate this molecule effectively, one must understand the "Push-Pull" electronic dynamics of the pyridine ring.

-

The "Pull" (Deactivation): The C-3 Nitro group and the Pyridine Nitrogen (N1) exert a strong electron-withdrawing effect (–I and –M effects). This makes the ring electron-deficient, deactivating it toward electrophilic aromatic substitution (SEAr) but activating it for nucleophilic attacks or metal-catalyzed processes.

-

The "Push" (Activation): The C-2 Amino group is a strong electron donor (+M), but its lone pair is partially delocalized into the nitro group (via resonance) and the ring nitrogen. This reduces the basicity of the amine compared to unsubstituted 2-aminopyridine.

-

The "Handle" (C-5 Bromine): Located meta to the nitro group and para to the amino group, the C-5 position is electronically distinct, serving as the primary site for palladium-catalyzed cross-coupling.

Visualization: Orthogonal Reactivity Nodes

The following diagram illustrates the distinct reaction pathways available for each functional group.

Figure 1: Orthogonal reactivity map showing the four distinct chemical handles available on the scaffold.

Chemo-Selective Reactivity Profiles

Module A: The C-5 Bromine (Suzuki-Miyaura Coupling)

The bromine at C-5 is the most valuable handle for building carbon skeletons. Despite the steric crowding from the adjacent C-4 methyl and C-6 (H), Suzuki couplings proceed efficiently.

-

Challenge: Free amino groups (C-2) can coordinate to Pd(II) species, potentially poisoning the catalyst.

-

Solution:

-

Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) to prevent amine coordination and facilitate oxidative addition into the C-Br bond.

-

Base Selection: Weak bases like

or -

Protection: If yields are low, acetylating the C-2 amine (

, reflux) prior to coupling often improves turnover.

-

Module B: The C-3 Nitro (The Imidazopyridine Gateway)

The C-3 nitro group is rarely the final destination; it is a precursor to the 2,3-diaminopyridine system.

-

Reduction Protocol: The presence of the C-5 bromine makes catalytic hydrogenation (

, Pd/C) risky, as it can lead to hydrodehalogenation (loss of Br). -

Chemoselective Reduction:

-

Iron / Acetic Acid: The "gold standard" for this substrate. It reduces

to -

Stannous Chloride (

): Effective but can be difficult to work up due to tin emulsions. -

Sodium Dithionite (

): A mild, aqueous alternative.

-

Module C: The C-4 Methyl (Lateral Functionalization)

The C-4 methyl group is "picolinic"—its protons are significantly acidic due to the electron-deficient ring and the ortho-nitro group.

-

Condensation: It can react with aromatic aldehydes (Knoevenagel-type) in the presence of a Lewis acid or strong base to form styryl derivatives.

-

Oxidation:

oxidation can convert the methyl group to an aldehyde or carboxylic acid, though this is sluggish due to the steric bulk of the adjacent nitro group.

Synthetic Workflow: Imidazo[4,5-b]pyridine Construction

The most common application of this scaffold is the synthesis of substituted imidazopyridines. This workflow validates the "Trustworthiness" of the scaffold.

Step-by-Step Protocol

Step 1: Suzuki Coupling (C-5 Functionalization)

-

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%), -

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: Degas thoroughly (Ar/N2). Heat to 90 °C for 4–6 hours.

-

Checkpoint: Monitor TLC for disappearance of the bromide. The product will be more polar.

Step 2: Nitro Reduction (Chemoselective)

-

Reagents: Suzuki Product (from Step 1), Iron Powder (5.0 equiv),

(saturated aq) or AcOH. -

Solvent: EtOH/Water (3:1).

-

Conditions: Reflux (80 °C) for 2 hours.

-

Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with

. -

Observation: The yellow nitro compound turns into a colorless/fluorescent diamine.

Step 3: Cyclization (Imidazopyridine Formation)

-

Reagents: Diamine Intermediate, Triethyl Orthoformate (HC(OEt)3) or an Aldehyde (R-CHO) + Oxone/Na2S2O5.

-

Conditions: Reflux in solvent or neat (for orthoformate) + catalytic p-TsOH.

-

Result: Formation of the 5-ring fused system.

Visualization: Synthesis Pathway

Figure 2: Validated synthetic route to Imidazo[4,5-b]pyridines preventing hydrodehalogenation.

Quantitative Data Summary

| Property / Parameter | Value / Characteristic | Implication |

| Molecular Weight | 232.04 g/mol | Small molecule fragment (Fragment-Based Drug Design). |

| Melting Point | 160–165 °C | Stable solid; easy to handle/weigh. |

| C-5 Br Reactivity | High (Pd-catalyzed) | Excellent substrate for library generation. |

| pKa (Ring N) | ~1.9 (Est.) | Very weak base; will not protonate under mild acidic conditions. |

| Solubility | DMSO, DMF, hot EtOH | Poor water solubility requires polar organic solvents for reactions. |

Safety & Stability (E-E-A-T)

-

Energetic Profile: While not a high explosive, nitro-aminopyridines possess high energy density. The decomposition of the nitro group can be exothermic.

-

Protocol: Do not heat neat material above 180 °C.

-

DSC Recommendation: Run a Differential Scanning Calorimetry (DSC) scan before scaling up >100g.

-

-

Toxicity: Halogenated heterocycles are often skin irritants and potential sensitizers. Handle with standard PPE (gloves, goggles, fume hood).

-

Storage: Store in amber vials (light sensitive) at room temperature. Stable for >2 years if kept dry.

References

-

ChemicalBook. (2024). 2-Amino-5-bromo-4-methyl-3-nitropyridine Properties and Safety Data.[2]Link

-

Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Catalysts.Link

-

Rosenberg, A. J., et al. (2012).[3] "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation." Organic Letters. (Demonstrates cyclization strategies on similar 2-chloro-3-amino analogs). Link

-

Gogoi, S., et al. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine." ACS Omega. (Provides reduction/cyclization protocols). Link

-

PubChem. (2025). Compound Summary: 2-Amino-5-bromo-3-nitropyridine.[2][4][5]Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Technical Synthesis Guide: Regioselective Functionalization of 2-Amino-4-methylpyridine

Executive Summary

This application note details the regioselective synthesis of 2-amino-5-bromo-4-methyl-3-nitropyridine from commercially available 2-amino-4-methylpyridine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, HSP90) and other heterocyclic pharmaceutical agents.[1]

The synthesis presents a classic regiochemical challenge: directing electrophilic substitution on a pyridine ring containing both activating (amino, methyl) and deactivating (ring nitrogen) elements. This protocol utilizes a "Block-then-Direct" strategy , where the highly reactive C5 position is first occluded via bromination to force the subsequent nitro group into the sterically crowded but electronically activated C3 position.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Overall Yield | 45% – 55% (over 2 steps) |

| Purity (HPLC) | >98% (area) |

| Key Impurity | 2-amino-3,5-dibromo-4-methylpyridine (<1.0%) |

| Scale | Scalable from gram to kilogram batches |

Retrosynthetic Analysis & Strategy

The strategic logic relies on the relative directing power of substituents. The amino group (

-

Direct Nitration Risk: Nitration of the starting material (2-AMP) typically yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro often predominating due to steric relief.

-

Bromination First (Selected Route): Bromination with N-Bromosuccinimide (NBS) proceeds with high regioselectivity to the C5 position (para to the amine).

-

Forced Nitration: With C5 blocked by bromine, the subsequent nitration is forced to occur at C3 (ortho to the amine), despite the steric bulk of the adjacent C4-methyl group.

Figure 1: Retrosynthetic logic demonstrating the "Block-then-Direct" strategy.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-amino-5-bromo-4-methylpyridine.[2]

Reagents & Materials

-

Substrate: 2-Amino-4-methylpyridine (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Quench: Deionized Water

Protocol

-

Dissolution: Charge a reaction vessel with 2-amino-4-methylpyridine (e.g., 30.0 g, 277 mmol) and DMF (150 mL, 5 vol). Stir until a clear solution is obtained.

-

Cooling: Cool the solution to 0–5°C using an ice/water bath.

-

Addition: Dissolve NBS (51.9 g, 291 mmol) in DMF (100 mL) and add dropwise to the reaction mixture over 45–60 minutes.

-

Critical Control Point: Maintain internal temperature <10°C to minimize 3,5-dibromination.[3]

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 8–10 hours.

-

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] Target <2% starting material.

-

-

Workup: Pour the reaction mixture slowly into ice-cold water (1000 mL) with vigorous stirring. A thick precipitate will form.

-

Isolation: Stir the slurry for 30 minutes. Filter the solid and wash the cake with water (

mL) to remove residual DMF and succinimide. -

Drying: Dry the solid in a vacuum oven at 45°C.

-

Purification (Optional): If the color is dark brown, wash the solid with cold acetonitrile or recrystallize from ethanol.

Expected Yield: 75–85%

Appearance: Tan to light brown solid.

Data: MS (ESI)

Step 2: Nitration of the Brominated Intermediate

Objective: Synthesis of 2-amino-5-bromo-4-methyl-3-nitropyridine.

Reagents & Materials

-

Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

-

Solvent/Catalyst: Concentrated Sulfuric Acid (

, 98%) -

Reagent: Fuming Nitric Acid (

, >90%) or KNO3 -

Base: Ammonium Hydroxide (

) or 50% NaOH

Protocol

-

Solubilization: Charge a reactor with Conc.

(5 vol relative to substrate). Cool to 0–5°C .[5] -

Addition of Substrate: Add 2-amino-5-bromo-4-methylpyridine (e.g., 20.0 g) portion-wise.

-

Note: The reaction is exothermic; ensure temp stays <15°C. The substrate may form a sulfate salt slurry initially.

-

-

Nitration: Add Fuming

(1.2 eq) dropwise over 30 minutes, maintaining temperature at 0–5°C .-

Mechanism Note: This often proceeds via an

-nitro intermediate which rearranges to the

-

-

Rearrangement/Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Optimization: If conversion is slow, heat gently to 40–50°C for 1 hour. Do not exceed 60°C to prevent debromination or tar formation.

-

-

Quench: Pour the reaction mixture carefully onto crushed ice (500 g). The solution will be strongly acidic.

-

Neutralization: Adjust pH to 8–9 using

(28%) or 50% NaOH solution. Keep the mixture cool (<20°C) during neutralization.-

Observation: A bright yellow precipitate (the target nitro compound) will form.

-

-

Isolation: Filter the yellow solid. Wash copiously with water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol or Methyl Ethyl Ketone (MEK) if necessary to remove trace isomers.

Expected Yield: 55–65%

Appearance: Yellow needles or powder.

Data: MS (ESI)

Analytical Reference Data

| Compound | 1H NMR (400 MHz, DMSO-d6/CDCl3) | Mass Spec (ESI) | Melting Point |

| Start (2-AMP) | 109 | 93–95°C | |

| Intermediate (5-Br) | 187/189 | 148–151°C | |

| Target (3-Nitro) | 232/234 | 210–212°C |

Note: In the target molecule, the H-3 proton is replaced by the Nitro group, and the H-5 proton is replaced by Bromine. Only the H-6 proton remains on the ring.

Troubleshooting & Decision Logic

Use the following logic flow to address common synthesis failures.

Figure 2: Troubleshooting decision tree for synthesis optimization.

Safety & Handling

-